molecular formula C13H18N4O5 B5097260 2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol

2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol

Cat. No.: B5097260
M. Wt: 310.31 g/mol
InChI Key: YPQLLDKYTMPTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol is a complex organic compound featuring a piperidine ring, a dinitroaniline moiety, and an ethanol group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the piperidine ring and the dinitro groups imparts unique chemical properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol typically involves multiple steps, starting with the nitration of aniline derivatives to introduce the nitro groups. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the addition of the ethanol group through an alkylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce a variety of functional groups onto the piperidine ring.

Scientific Research Applications

2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol involves its interaction with molecular targets through its nitro and piperidine groups. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroaniline: Shares the dinitroaniline moiety but lacks the piperidine and ethanol groups.

    Piperidine: Contains the piperidine ring but lacks the dinitroaniline and ethanol groups.

    2-(2,4-Dinitrophenyl)ethanol: Contains the dinitroaniline and ethanol groups but lacks the piperidine ring.

Uniqueness

2-(2,4-Dinitro-5-piperidin-1-ylanilino)ethanol is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dinitro-5-piperidin-1-ylanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c18-7-4-14-10-8-12(15-5-2-1-3-6-15)13(17(21)22)9-11(10)16(19)20/h8-9,14,18H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQLLDKYTMPTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)NCCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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